2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
Description
Core Structural Characteristics
The compound features a bicyclic framework comprising a thiophene ring fused to a 1,2-thiazine ring system, with critical modifications at strategic positions:
The thiophene moiety (five-membered ring with one sulfur atom) is fused to a six-membered 1,2-thiazine ring containing nitrogen and sulfur. The sulfone group at position 1,1 introduces electron-withdrawing effects, while the ketone at position 4 contributes to planarization of the bicyclic system. This configuration enhances conjugation, making the compound a candidate for optoelectronic applications.
Historical Context and Discovery Trajectory
The synthesis of thienothiazine derivatives gained momentum in the early 2000s, driven by interest in sulfonamide-based pharmaceuticals and heterocyclic building blocks. Key milestones include:
Initial synthetic routes involved cyclocondensation of thiophene precursors with sulfonamide reagents, as exemplified by the preparation of lornoxicam intermediates. Modifications such as introducing methyl groups or oxime functionalities (e.g., in CAS 1114597-89-5) expanded the compound’s utility in medicinal chemistry.
Research Significance in Heterocyclic Chemistry and Materials Science
This compound’s dual sulfur atoms and rigid fused-ring system enable three key applications:
- Pharmaceutical Intermediates : Serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) like lornoxicam, where its sulfone group enhances metabolic stability.
- Optoelectronic Materials : The conjugated π-system supports near-infrared (NIR) emission in fluorophores, as demonstrated in thienothiadiazole-based dyes.
- Synthetic Building Blocks : Participates in [4+1] annulation reactions to form thiadiazoline-thiazinone hybrids, leveraging its electrophilic sulfur centers.
Recent studies highlight its role in modulating singlet-triplet energy gaps (0.416–0.528 eV), a property critical for developing organic radicals in spintronics. The compound’s ability to stabilize charge-transfer states further underscores its potential in organic semiconductors.
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydrothieno[2,3-e]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c8-4-3-7-12(9,10)5-1-2-11-6(4)5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSGHXGPHHVUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CS2)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588000 | |
| Record name | 2,3-Dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948007-59-8 | |
| Record name | 2,3-Dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Key Intermediates
- Starting materials : Thiophene-2-sulfonamide derivatives are functionalized with halomethyl groups protected as 1,3-dioxolane rings.
- Halomethylation : Introduction of halomethyl groups (chloromethyl, bromomethyl, or iodomethyl) on the thiophene ring is performed under alkaline conditions.
- Substitution reactions : The halomethyl group can be converted to alkoxymethyl derivatives (e.g., 3-methoxypropyl) by reaction with sodium or potassium methylate or methanol.
Cyclization to Thiazine Ring
- The cyclization step involves intramolecular nucleophilic substitution under basic conditions, converting the intermediate sulfonamide-dioxolane compounds into the spirocyclic 2',3'-dihydrospiro[1,3-dioxolan-2,4'-thieno[2,3-e]thiazine] 1,1-dioxide structure.
- This step is critical for ring closure and formation of the heterocyclic core.
Protection and Deprotection
- The ketone function at position 4 is often protected as a ketal or acetal using diols (e.g., ethylene glycol) in the presence of acidic catalysts such as p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate.
- The reaction is carried out in high-boiling solvents like toluene or xylene with continuous removal of water by distillation to drive the equilibrium toward ketal formation.
- Deprotection (hydrolysis) is performed by treating the protected intermediate with aqueous hydrochloric acid (2–12 N) at temperatures ranging from 20°C to 80°C for 2 to 16 hours, yielding the free ketone 1,1-dioxide compound.
Final Hydrolysis and Isolation
- After hydrolysis, the reaction mixture is separated into organic and aqueous phases.
- The organic phase is washed with bicarbonate solution and water to remove impurities.
- The product is isolated by distillation of the organic solvent under vacuum.
- The final compound is obtained as a solid with high purity (HPLC assay 85–95%) and yields ranging from 65% to 99%.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| Halomethylation | Alkaline medium, halomethyl reagents | Ambient | Variable | ~90 | - | Formation of halomethyl-dioxolane sulfonamide |
| Alkoxymethyl substitution | Sodium methylate or methanol | Ambient | Variable | - | - | Conversion to 3-methoxypropyl derivative |
| Cyclization | Base (alkali) | Ambient to reflux | Variable | 66–97 | - | Formation of spirocyclic thiazine ring |
| Ketone protection | Diol + acid catalyst (p-TsOH, H2SO4, BF3·OEt2) | 80–130 | Several hrs | - | - | Removal of water by distillation |
| Ketone deprotection (hydrolysis) | Aqueous HCl (2–12 N), toluene solvent | 20–80 | 2–16 | 65–99 | 85–95 | Final step to yield target compound |
Spectroscopic and Analytical Data Supporting Preparation
- 1H-NMR (300 MHz, DMSO-d6) : Characteristic signals for the thiazine ring protons and methoxy groups confirm structure.
- LC-MS and GC-MS : Molecular ion peaks consistent with the expected molecular weights (e.g., [M+H]+ = 204 for the parent compound).
- HPLC : Purity assays consistently show 85–95% purity after final isolation.
Summary of Key Research Findings
- The preparation methods are robust and reproducible, with yields typically above 65% and often exceeding 90% in optimized conditions.
- Acid-catalyzed ketone protection and subsequent hydrolysis are critical steps for controlling the stability and purity of intermediates and final products.
- The use of spirocyclic dioxolane intermediates facilitates regioselective cyclization and functional group transformations.
- Variations in substituents (e.g., chlorine, sulfonamide groups) on the thiophene ring allow for structural diversification while maintaining high yields.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or
Biological Activity
2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide (CAS Number: 948007-59-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₅NO₃S₂
- Molecular Weight : 185.24 g/mol
- Structure : The compound features a thieno-thiazin core with two oxide groups, contributing to its unique reactivity and biological properties.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. For instance:
- Study Findings : In vitro tests revealed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in cancer research:
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways. A study on human breast cancer cell lines (MCF-7) indicated that treatment with the compound resulted in a dose-dependent increase in apoptotic cells.
| Concentration (µM) | % Apoptosis |
|---|---|
| 10 | 15% |
| 25 | 30% |
| 50 | 50% |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound:
- Case Study : In an animal model of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, leading to enhanced apoptosis in cancer cells.
- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Cell Signaling Pathways : The modulation of signaling pathways such as NF-kB and MAPK has been implicated in its anti-inflammatory effects.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₈H₅NO₃S₂ (core structure; substituents vary in derivatives).
- Thermal Behavior : Melts at 225–230°C with decomposition, proceeding in two stages (63–64% mass loss in nitrogen/air at 205–360°C; oxidative degradation in air at 360–680°C) .
- Solubility : Poor aqueous solubility (61.9 mg/L at 32°C) but soluble in DMSO .
- pKa: 1.1 (acidic) and 5.3 (enolic hydroxyl) .
Comparison with Structurally Similar Compounds
Benzo-Fused Thiazinone Dioxides
Example : 2,3-Dihydro-4H-benzo[e][1,2]thiazin-4-one 1,1-dioxide (bioisostere of oxicams).
- Structural Difference : Replaces the thiophene ring with a benzene ring.
- Pharmacological Impact : Found in NSAIDs like piroxicam and meloxicam . The benzo-fused system enhances planarity, improving cyclooxygenase (COX) enzyme binding .
- Thermal Stability : Polymorphic forms (e.g., piroxicam pivalate) show varied melting points (~198°C), suggesting formulation-dependent stability .
Thieno[3,2-e]thiazinone Dioxides
Example: 6-Chloro-2,3-dihydro-4H-thieno[3,2-e][1,2]thiazin-4-one 1,1-dioxide.
Pyrido-Thiazinone Dioxides
Example : 3-[Hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide.
Benzothiazole Dioxides
Example : 2,3-Dihydro-1,2-benzothiazole 1,1-dioxide.
- Structural Difference: Simpler benzothiazole system lacking the thieno-thiazinone complexity.
- Synthesis : Produced via sulfamoyl chloride reactions, highlighting divergent synthetic pathways compared to oxicams .
Comparative Data Table
Key Research Findings
- Thermal Stability : The target compound decomposes exothermically in air, requiring careful formulation to avoid oxidative degradation .
- Tautomerism: Pyrido-thiazinone derivatives exhibit keto-enol equilibria, unlike the thieno-thiazinone core, which adopts a fixed enolic form in oxicams .
- Bioisosterism : Replacing the thiophene with benzene (e.g., piroxicam) enhances COX-2 selectivity but reduces solubility .
- Safety Profile: Tenoxicam (target compound derivative) has higher toxicity (R23/24/25) compared to brinzolamide intermediates, reflecting differences in therapeutic targets .
Q & A
Q. What are the key synthetic methodologies for preparing 2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide and its derivatives?
The synthesis typically involves multi-step organic reactions, including cyclization, halogenation, and substitution. For example, in , allyl and methyl substituents are introduced via reactions with sodium borohydride (NaBH₄) and methyl iodide (CH₃I) in solvents like isopropanol or acetonitrile. Purification steps include distillation, crystallization, and column chromatography. Yields are optimized by controlling reaction temperature, solvent choice, and stoichiometry .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared spectroscopy (IR), and mass spectrometry (MS) are standard for confirming molecular structure. Single-crystal X-ray diffraction (e.g., using SHELX programs) provides definitive crystallographic data, while elemental analysis validates composition .
Q. How is the compound’s purity assessed during synthesis?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and detect impurities. Comparative analysis with reference standards and mass balance calculations ensure purity ≥95% .
Advanced Research Questions
Q. How does the compound’s tautomeric behavior influence its reactivity and stability?
The thienothiadiazine dioxide core exhibits keto-enol tautomerism, which affects hydrogen bonding and molecular packing. X-ray crystallography and Hirshfeld surface analysis ( ) reveal dominant tautomeric forms in solid-state structures, while NMR studies in solution track dynamic equilibria .
Q. What mechanistic insights explain its thermal degradation under different atmospheres?
Thermogravimetric analysis (TGA) in nitrogen shows pyrolysis with 15% mass loss (360–800°C), while oxidative degradation in air leads to 39% mass loss (360–680°C) due to combustion of carbonaceous residues. Differential scanning calorimetry (DSC) confirms exothermic oxidation peaks .
Q. How does computational modeling enhance understanding of its electronic structure?
Density functional theory (DFT) calculations predict HOMO-LUMO gaps, charge distribution, and reactive sites. Studies on similar compounds () model hydrogen-bonding interactions and tautomeric stability, guiding rational design of derivatives .
Q. What strategies resolve contradictions in crystallographic data for derivatives?
Redundant refinement using SHELXL and validation tools (e.g., PLATON) identify disordered regions. High-resolution datasets (≤0.8 Å) and low-temperature measurements improve accuracy, while Hirshfeld analysis quantifies intermolecular interactions .
Q. How are structure-activity relationships (SAR) explored for anti-inflammatory applications?
Substitutions at the 2- and 4-positions (e.g., pyridyl or methyl groups) modulate COX-1/COX-2 inhibition. In vitro assays (e.g., prostaglandin E₂ inhibition in macrophages) correlate substituent effects with potency, as seen in lornoxicam derivatives .
Q. What in vitro models evaluate its pharmacokinetic properties?
Microsomal stability assays (e.g., liver S9 fractions) assess metabolic clearance. Permeability is tested via Caco-2 cell monolayers, while plasma protein binding is quantified using ultrafiltration .
Q. How is photostability evaluated under varying light conditions?
Accelerated photodegradation studies using UV-Vis irradiation (e.g., ICH Q1B guidelines) monitor degradation via HPLC. Quantum yield calculations predict susceptibility to light-induced reactions .
Methodological Considerations
- Contradiction Management : Conflicting thermal data (e.g., mass loss stages) are resolved by repeating experiments under controlled humidity and gas flow rates .
- Synthetic Optimization : Design of experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading) to maximize yield .
- Data Reproducibility : Standardized protocols for crystallography (SHELX) and spectroscopy ensure cross-study consistency .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
